N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-6-2-10(11-4-8-22-9-11)1-5-15-13(19)14(20)16-12-3-7-21-17-12/h3-4,7-10,18H,1-2,5-6H2,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMUAGACWCLIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxyl group through a hydroxylation reaction. The oxazole ring can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves coupling the thiophene and oxazole derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the oxazole ring to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the thiophene ring can introduce various functional groups.
Scientific Research Applications
N’-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The thiophene and oxazole rings may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Discussion of Structural and Functional Insights
- Oxazole vs. Urea : The antineoplastic agent uses a urea linker for hydrogen bonding, whereas the target’s ethanediamide may serve as a flexible spacer.
- Thiophene vs. Benzothiazole : Thiophene’s lower electronegativity compared to benzothiazole (in WHO compound ) could reduce metabolic oxidation susceptibility.
Biological Activity
N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 281.37 g/mol
- IUPAC Name : this compound
Antinociceptive Effects
Recent studies have demonstrated that derivatives of thiophenes, similar to this compound, exhibit significant antinociceptive properties. For instance, a related thiourea derivative was evaluated for its ability to alleviate pain in murine models. The study reported that the compound effectively reduced nociceptive responses comparable to standard analgesics like aspirin and tramadol, suggesting a promising role in pain management without significant ulcerogenic effects .
| Compound | Dosage (mg/kg) | Pain Reduction (%) | Ulcerogenic Score |
|---|---|---|---|
| Aspirin | 100 | 70 | High |
| Tramadol | 50 | 65 | Moderate |
| Thiourea Derivative | 15/30/45 | 60/75/80 | Low |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In a carrageenan-induced paw edema model, the compound demonstrated significant suppression of inflammation. This aligns with findings from other studies on thiophene derivatives, which suggest that the presence of thiophene rings contributes to anti-inflammatory activity through inhibition of pro-inflammatory mediators .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in pain and inflammation pathways. Molecular docking studies have indicated potential interactions with cyclooxygenase (COX) enzymes and other inflammatory mediators, which could explain its efficacy in reducing pain and inflammation.
Case Studies and Research Findings
A notable case study involved the evaluation of various thiophene derivatives for their analgesic and anti-inflammatory properties. The study highlighted that compounds with hydroxyl groups exhibited enhanced solubility and bioavailability, leading to improved pharmacological effects. The findings emphasize the importance of structural modifications in enhancing the therapeutic profile of thiophene-based compounds .
Q & A
Q. What are the key synthetic challenges in preparing N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide, and how can they be addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:
- Cyclization of the isoxazole ring : Acidic/basic conditions must be optimized to avoid side reactions (e.g., ring-opening) .
- Functionalization of the thiophene ring : Friedel-Crafts acylation requires regioselective control to prevent over-substitution .
- Oxalamide formation : Use of oxalyl chloride demands anhydrous conditions to ensure high yields. Recrystallization or chromatography is recommended for purification .
Q. How can researchers characterize the purity and structural integrity of this compound?
Recommended methods:
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases, given structural similarities to anti-inflammatory/anticancer agents .
- Cell viability assays (e.g., MTT) using cancer cell lines to screen for cytotoxicity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
Q. What strategies resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction pathways)?
- Controlled kinetic studies : Monitor reaction progress under varying conditions (e.g., oxidizing agents like m-CPBA vs. reducing agents like NaBH₄) to identify dominant pathways .
- Isolation of intermediates : Use flash chromatography to capture transient species (e.g., sulfoxides or amines) for structural confirmation .
Q. How does the thiophene-isoxazole-oxalamide scaffold influence electronic properties in material science applications?
- DFT-based frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict charge-transfer efficiency .
- UV-Vis and fluorescence spectroscopy : Compare absorption/emission spectra with analogs (e.g., furan-substituted derivatives) to assess heterocyclic effects .
Experimental Design & Data Analysis
Q. What statistical approaches improve experimental reproducibility in synthesizing this compound?
Q. How can researchers validate unexpected byproducts formed during synthesis?
- LC-MS/MS fragmentation patterns : Match observed masses with predicted degradation products (e.g., hydrolyzed oxalamide or oxidized thiophene derivatives) .
- X-ray crystallography : Resolve ambiguous structures when NMR data are inconclusive .
Comparative & Mechanistic Studies
Q. What distinguishes this compound from structurally similar N-substituted oxalamides in receptor binding?
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of thiophene ring functionalization?
- Deuterium labeling : Substitute hydrogen atoms at reactive thiophene positions to measure primary/secondary KIEs, distinguishing electrophilic vs. radical mechanisms .
Data Management & Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
